molecular formula C15H20O4 B6602971 3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid CAS No. 2193067-10-4

3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid

Cat. No.: B6602971
CAS No.: 2193067-10-4
M. Wt: 264.32 g/mol
InChI Key: OSGZQVCSVMGRSY-UHFFFAOYSA-N
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Description

3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C15H20O4 It is characterized by a hexanoyl group attached to a hydroxyphenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with hexanoic acid under acidic conditions to form the intermediate this compound . This intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid is unique due to the presence of the hexanoyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and applications that are not possible with similar compounds .

Properties

IUPAC Name

3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-3-4-5-13(16)12-10-11(6-8-14(12)17)7-9-15(18)19/h6,8,10,17H,2-5,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGZQVCSVMGRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=CC(=C1)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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